molecular formula C16H20O3 B12642592 14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one

14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one

Cat. No.: B12642592
M. Wt: 260.33 g/mol
InChI Key: XJCVEZGUPLXNGR-UHFFFAOYSA-N
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Description

14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one is a macrolide compound. Macrolides are a class of natural products that are characterized by their large macrocyclic lactone ring.

Preparation Methods

The synthesis of 14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one involves multiple steps. The synthetic routes typically include the formation of the macrolide ring through cyclization reactions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the cyclization and functionalization of the compound . Industrial production methods may involve fermentation processes using specific strains of microorganisms that produce the compound as a secondary metabolite .

Chemical Reactions Analysis

14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one undergoes various chemical reactions, including:

Scientific Research Applications

14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of protein synthesis, disruption of cell membrane integrity, and modulation of immune responses .

Comparison with Similar Compounds

14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one is unique due to its specific structure and functional groups. Similar compounds include:

Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

14-hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one

InChI

InChI=1S/C16H20O3/c1-12-5-3-2-4-6-13-11-14(17)8-9-15(13)19-16(18)10-7-12/h5,8-9,11,17H,2-4,6-7,10H2,1H3

InChI Key

XJCVEZGUPLXNGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCCC2=C(C=CC(=C2)O)OC(=O)CC1

Origin of Product

United States

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